3-(Isopentyldisulfanyl)-2,5-dimethylfuran
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopentyldisulfanyl)-2,5-dimethylfuran typically involves the reaction of 2,5-dimethylfuran with a disulfide compound under specific conditions. One common method is the reaction of 2,5-dimethylfuran with 3-methylbutyl disulfide in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(Isopentyldisulfanyl)-2,5-dimethylfuran can undergo various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfanyl group can be reduced to thiols.
Substitution: The methyl groups on the furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
3-(Isopentyldisulfanyl)-2,5-dimethylfuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-(Isopentyldisulfanyl)-2,5-dimethylfuran involves its interaction with molecular targets through its functional groups. The disulfanyl group can form disulfide bonds with thiol-containing biomolecules, potentially affecting protein function and signaling pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler analog without the disulfanyl group, used as a biofuel.
3-Methyl-2,5-dimethylfuran: Another analog with different substitution patterns on the furan ring.
2,5-Dimethyl-3-(methyldithio)furan: A compound with a similar disulfanyl group but different alkyl chain.
Properties
CAS No. |
61197-13-5 |
---|---|
Molecular Formula |
C11H18OS2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
2,5-dimethyl-3-(3-methylbutyldisulfanyl)furan |
InChI |
InChI=1S/C11H18OS2/c1-8(2)5-6-13-14-11-7-9(3)12-10(11)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
WQEDLSADBJJRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)SSCCC(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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